molecular formula C11H15NO B2510704 [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol CAS No. 1521808-83-2

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol

Cat. No.: B2510704
CAS No.: 1521808-83-2
M. Wt: 177.247
InChI Key: GOVJPCVWNHIPTH-UHFFFAOYSA-N
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Description

[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol: is an organic compound that features a unique structure combining an indane moiety with an aminomethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol typically involves the following steps:

    Formation of the Indane Core: The indane core can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Aminomethyl Group: This step can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxylation reactions, often using reagents such as formaldehyde and a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalytic processes and continuous flow reactors are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to modify the indane core or the aminomethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Modified indane derivatives.

    Substitution: Functionalized indane compounds.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

    Materials Science: It can be used in the synthesis of polymers and advanced materials with unique properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Bioconjugation: It can be used to modify biomolecules for research purposes.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Diagnostics: It can be used in the development of diagnostic agents for imaging and detection.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of various industrial chemicals.

    Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients.

Comparison with Similar Compounds

    Indane Derivatives: Compounds with similar indane cores but different functional groups.

    Aminomethyl Compounds: Compounds with aminomethyl groups attached to different core structures.

    Hydroxymethyl Compounds: Compounds with hydroxymethyl groups attached to various core structures.

Uniqueness:

    Structural Combination: The unique combination of the indane core with both aminomethyl and hydroxymethyl groups sets [1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol apart from other compounds.

Properties

IUPAC Name

[1-(aminomethyl)-2,3-dihydroinden-1-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-11(8-13)6-5-9-3-1-2-4-10(9)11/h1-4,13H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVJPCVWNHIPTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CN)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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